molecular formula C32H61NO2 B14009628 1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one CAS No. 65919-76-8

1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one

Cat. No.: B14009628
CAS No.: 65919-76-8
M. Wt: 491.8 g/mol
InChI Key: LPRRBWAACXNADZ-UHFFFAOYSA-N
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Description

1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile oxide with an allylic compound or propargyl alcohol. The nitrile oxide is generated from a hydroximoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, affecting their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one is unique due to its long alkyl chains, which enhance its hydrophobicity and ability to interact with lipid membranes

Properties

CAS No.

65919-76-8

Molecular Formula

C32H61NO2

Molecular Weight

491.8 g/mol

IUPAC Name

1-(5-tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one

InChI

InChI=1S/C32H61NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-29-31(33-35-30)32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3

InChI Key

LPRRBWAACXNADZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1CC(=NO1)C(=O)CCCCCCCCCCCCCC

Origin of Product

United States

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